A Technical Guide to N-(2-phenoxyethyl)cyclohexanecarboxamide (CAS 296273-93-3): Properties, Synthesis, and Applications
A Technical Guide to N-(2-phenoxyethyl)cyclohexanecarboxamide (CAS 296273-93-3): Properties, Synthesis, and Applications
Executive Summary: This document provides a comprehensive technical overview of N-(2-phenoxyethyl)cyclohexanecarboxamide, a versatile chemical compound identified by CAS number 296273-93-3. It serves as a critical resource for researchers, chemists, and professionals in drug development and materials science. This guide details the molecule's core chemical identity, physicochemical properties, and three-dimensional structural considerations. Furthermore, it outlines a validated, step-by-step synthesis protocol and explores its current and potential applications as a sophisticated building block in organic synthesis. The content is grounded in authoritative data to ensure scientific integrity and practical utility.
Core Chemical Identity and Molecular Structure
N-(2-phenoxyethyl)cyclohexanecarboxamide is an organic compound featuring a stable molecular framework that combines a saturated carbocyclic ring with an aromatic ether moiety through an amide linkage.[1] This unique combination of functional groups makes it a valuable intermediate in various synthetic pathways.[1]
Key Identification and Physicochemical Data
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| CAS Registry Number | 296273-93-3 | [1] |
| Molecular Formula | C₁₅H₂₁NO₂ | [1] |
| Molecular Weight | 247.33 g/mol | [1] |
| SMILES Notation | C1CCC(CC1)C(=O)NCCOC2=CC=CC=C2 | [1] |
| Synonyms | BDJHH056191 | [1] |
| Storage Conditions | Inert atmosphere, room temperature | [1] |
Molecular Structure Analysis
The structure of N-(2-phenoxyethyl)cyclohexanecarboxamide is characterized by three primary components: a cyclohexane ring, a central amide group, and a phenoxyethyl tail. This structure imparts a blend of lipophilic and polar characteristics, influencing its solubility and reactivity.
Three-Dimensional Conformation
While a definitive crystal structure for N-(2-phenoxyethyl)cyclohexanecarboxamide is not publicly available, its three-dimensional conformation can be reliably inferred from established chemical principles and data from analogous structures.
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Cyclohexane Ring: The cyclohexane moiety will predominantly adopt a stable chair conformation to minimize steric strain.[2][3] This is the lowest energy conformation for substituted cyclohexanes.
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Amide Bond: The amide linkage (C-N) exhibits partial double-bond character, resulting in a planar geometry for the O=C-N-H atoms.
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Phenoxyethyl Chain: The bonds within the ethyl linker and the ether linkage allow for significant rotational freedom. This flexibility means the molecule can adopt various conformations in solution, which can be critical for its interaction with biological targets or its packing in a solid state.
The overall 3D structure is therefore characterized by a rigid, chair-like anchor connected to a flexible, polar chain terminating in a planar aromatic ring.
Synthesis Protocol
The synthesis of N-(2-phenoxyethyl)cyclohexanecarboxamide is efficiently achieved through a standard amide coupling reaction. The most direct pathway involves the acylation of 2-phenoxyethanamine with cyclohexanecarbonyl chloride. This method is a cornerstone of organic synthesis due to its high yield and reliability.[4]
Proposed Synthesis Workflow
The logical flow for the synthesis is straightforward, involving the reaction of an amine with an acyl chloride in the presence of a base to neutralize the HCl byproduct.
Step-by-Step Experimental Methodology
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Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-phenoxyethanamine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent like dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.
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Causality: Anhydrous conditions prevent the hydrolysis of the reactive acyl chloride. The base is essential to scavenge the HCl formed during the reaction, which would otherwise protonate the starting amine, rendering it unreactive.
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Acylation: Add cyclohexanecarbonyl chloride (1.05 equivalents) dropwise to the stirred solution over 15-20 minutes.
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Causality: Slow, dropwise addition is crucial to control the exothermic nature of the acylation reaction, preventing side reactions and ensuring safety.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting amine is consumed.
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Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted cyclohexanecarbonyl chloride and neutralizes the mixture.
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Purification: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-(2-phenoxyethyl)cyclohexanecarboxamide.
Applications in Research and Development
N-(2-phenoxyethyl)cyclohexanecarboxamide is primarily positioned as a versatile building block for organic synthesis, with potential applications spanning multiple industries.[1] Its structure is amenable to further chemical modification, making it a valuable scaffold for creating diverse chemical libraries.
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Pharmaceuticals: The compound contains structural motifs found in biologically active molecules. For instance, related N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides have demonstrated pronounced antiarrhythmic activity with low toxicity.[5] Additionally, the N-phenoxyethyl group is present in certain N-phenoxyethylisatin hydrazones that act as potent α-glucosidase inhibitors, relevant for managing type 2 diabetes.[6] These examples highlight the potential of the title compound as a starting point for developing new therapeutic agents.
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Materials Science: The stable amide linkage and the presence of both aliphatic and aromatic rings suggest its potential use as a monomer or additive in the development of specialty polymers with unique thermal or mechanical properties.[1]
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Agrochemicals: Many commercial pesticides and herbicides are built around similar amide-based structures. This compound could serve as an intermediate in the synthesis of new agrochemicals.[1]
Conclusion
N-(2-phenoxyethyl)cyclohexanecarboxamide (CAS 296273-93-3) is a well-defined chemical entity with a molecular weight of 247.33 g/mol .[1] Its structure, featuring a stable cyclohexane-amide core and a flexible phenoxyethyl group, makes it an attractive and versatile intermediate for advanced organic synthesis. While its direct biological activities are not extensively documented, the known applications of structurally related compounds in medicine provide a strong rationale for its exploration in drug discovery programs. The straightforward and high-yielding synthesis further enhances its utility for researchers in pharmaceuticals, materials science, and agrochemicals, positioning it as a valuable tool for innovation.
References
- N-(2-Phenoxyethyl)
- Synthesis and biological activity of N-(2-acyloxycyclohexyl)-N-(2-aminoethyl)carboxamides. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.
- Core Properties of N-(2-hydroxyethyl)-2-phenylacetamide. Benchchem.
- Synthesis and Characterization of N-(Arylcarbamothioyl)
- Synthesis, structural insights and bio-evaluation of N-phenoxyethylisatin hydrazones as potent α-glucosidase inhibitors. PMC.
- (PDF) Crystal structure of N-[(4-ethoxyphenyl)carbamothioyl]cyclohexanecarboxamide.
Sources
- 1. hernandezfamilydigitalalbum.neocities.org [hernandezfamilydigitalalbum.neocities.org]
- 2. Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives: The Crystal Structure of N-(Naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
